molecular formula C10H10ClN5O B8515096 5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide

5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide

Cat. No. B8515096
M. Wt: 251.67 g/mol
InChI Key: BVEAFDFDRREOQB-UHFFFAOYSA-N
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Patent
US09346792B2

Procedure details

3-((3-chlorophenyl)amino)-2-cyano-3-(methylthio)acrylamide (6.00 g) was suspended in 100 mL of ethanol and hydrazine hydrate (1.478 mL, 1.5 eq.) was added drop wise to the reaction. Reaction was then heated at 75° C. until the starting material was no longer present and confirmed via HPLC. Once starting material was absent (18 hrs), reaction was brought to room temperature and filtered to obtain 5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide as an off white to yellow powder. Product was allowed to dry under vacuum for 1 hr (4.40 g, 83% yield).
Name
3-((3-chlorophenyl)amino)-2-cyano-3-(methylthio)acrylamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.478 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](SC)=[C:10]([C:14]#[N:15])[C:11]([NH2:13])=O)[CH:5]=[CH:6][CH:7]=1.[OH2:18].[NH2:19][NH2:20]>C(O)C>[NH2:13][C:11]1[NH:20][N:19]=[C:9]([NH:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[C:10]=1[C:14]([NH2:15])=[O:18] |f:1.2|

Inputs

Step One
Name
3-((3-chlorophenyl)amino)-2-cyano-3-(methylthio)acrylamide
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)NC(=C(C(=O)N)C#N)SC
Step Two
Name
Quantity
1.478 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
wise to the reaction
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
(18 hrs), reaction
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1)NC1=CC(=CC=C1)Cl)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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